molecular formula C21H20N6O2S B2861721 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 1203147-71-0

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2861721
CAS RN: 1203147-71-0
M. Wt: 420.49
InChI Key: IWJAAZKKXAZHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide” is a complex organic compound. It is related to a series of compounds that have been studied for their potential as anticancer agents . These compounds have shown excellent inhibition of certain kinases, which are proteins that play a key role in the signaling pathways of cells .

Scientific Research Applications

Antileishmanial Activity

This compound has been studied for its potential in treating leishmaniasis, a disease caused by protozoan parasites. Research indicates that derivatives of this compound exhibit potent antileishmanial activity , outperforming standard drugs in inhibitory concentration (IC) metrics .

Antimalarial Efficacy

In the fight against malaria, another devastating tropical disease, this compound’s derivatives have shown promise. They have demonstrated significant inhibition effects against Plasmodium berghei, with suppression rates noteworthy for their potential as antimalarial agents .

Molecular Docking and Simulation

The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets. For instance, they have shown a desirable fitting pattern in the active site of certain enzymes, which justifies their biological activity .

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

As potential anticancer agents, certain derivatives have exhibited potent CDK2 inhibitory activity . This is crucial since CDK2 is a target for developing new cancer treatments. These derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines .

Anticancer Therapeutic Potential

Beyond CDK2 inhibition, these compounds have broader implications in cancer therapy. They have been part of studies to develop multi-targeted kinase inhibitors and apoptosis inducers, showing cytotoxic effects against different cancer cell lines .

Drug Development and Bioisosteric Replacement

The phenylsulfonamide moiety of this compound has been bioisosterically replaced with pyrazole derivatives in drug development. This has led to the discovery of new compounds with enhanced potency and selectivity as potential anticancer agents .

properties

IUPAC Name

2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-4-9-19(16(2)12-15)30(28,29)26-18-7-5-17(6-8-18)25-20-13-21(23-14-22-20)27-11-3-10-24-27/h3-14,26H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJAAZKKXAZHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.